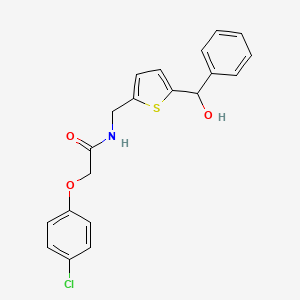
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system.
Mécanisme D'action
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide is a potent inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide blocks the downstream signaling of these cytokines, which results in the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has been shown to be effective in reducing inflammation and autoimmune responses in animal models of autoimmune diseases. In addition, it has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has also been studied for its potential applications in the treatment of transplant rejection and graft-versus-host disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune system. In addition, it has been shown to be effective in reducing inflammation and autoimmune responses in animal models of autoimmune diseases, which makes it a promising candidate for the development of new therapies for these diseases. However, 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has some limitations for lab experiments. It has a short half-life in vivo, which makes it difficult to achieve sustained inhibition of JAK3. In addition, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has several potential future directions for scientific research. One area of research is the development of new therapies for autoimmune diseases. 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has shown promising results in clinical trials for the treatment of rheumatoid arthritis and psoriasis, and further studies are needed to determine its efficacy in other autoimmune diseases. Another area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and selectivity. Finally, 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide may have potential applications in the treatment of other diseases, such as cancer, where JAK3 plays a role in tumor growth and metastasis. Further studies are needed to determine the potential of 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide in these areas.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 5-(hydroxymethyl)thiophene-2-carboxylic acid, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 4-chlorophenoxyacetyl chloride to yield 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new therapies for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the immune system, and inhibition of this enzyme has been shown to be effective in reducing inflammation and autoimmune responses.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-15-6-8-16(9-7-15)25-13-19(23)22-12-17-10-11-18(26-17)20(24)14-4-2-1-3-5-14/h1-11,20,24H,12-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVXUDREWNPVSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

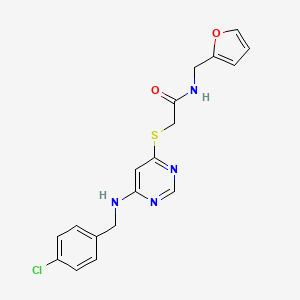

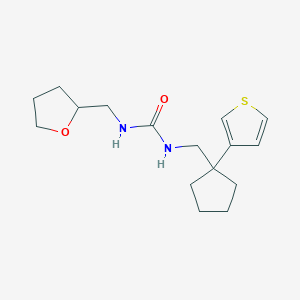
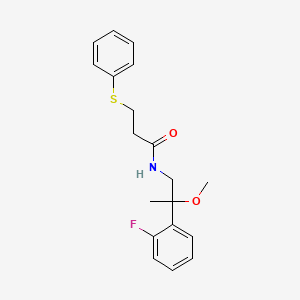
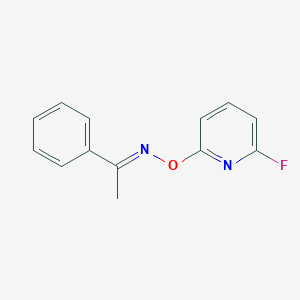
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)

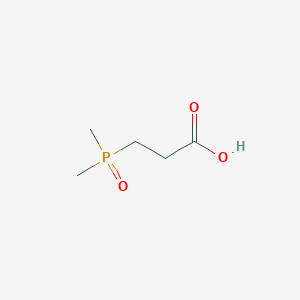
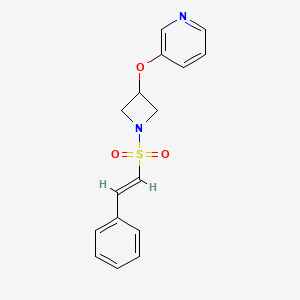


![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)
![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)